molecular formula C11H16N2O2 B566296 3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 849903-79-3

3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No. B566296
CAS RN: 849903-79-3
M. Wt: 208.261
InChI Key: MTOYCHPCXMAGDI-UHFFFAOYSA-N
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Description

“3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one” is a chemical compound with the CAS Number: 849903-79-3 . It has a molecular weight of 208.26 .


Synthesis Analysis

The synthesis of this compound involves several stages. One method involves reacting an oxime with an activated acid derivative . Another method involves the use of hydrogen chloride and palladium on activated carbon in ethanol and water .


Molecular Structure Analysis

The molecular formula of this compound is C11H16N2O2 . The InChI code for this compound is 1S/C11H16N2O2/c1-3-8-7(2)12-10-9(14)5-4-6-13(10)11(8)15/h10,12H,3-6H2,1-2H3 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple stages. For example, one reaction involves the use of hydrogen chloride and palladium on activated carbon in ethanol and water .


Physical And Chemical Properties Analysis

This compound is a white solid . It should be stored at room temperature .

Scientific Research Applications

Chemical Modifications for Enhanced Properties
Research into the modification of pyrido[1,2-a]pyrimidine derivatives, such as methylation at specific positions within the pyridine moiety, has been conducted to optimize biological properties. For instance, the methylation of position 8 in the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide molecules was investigated as a means to enhance their analgesic properties, indicating a targeted approach to optimize pharmaceutical agents (Ukrainets et al., 2015).

Antimicrobial Applications
Several derivatives of "3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one" have been synthesized and evaluated for their antimicrobial properties. For example, novel sulfonamide and carboxamide derivatives have been synthesized and screened for in vitro antimicrobial activity, revealing compounds with potent inhibitory activity against a range of Gram-positive and Gram-negative bacteria. This highlights the compound's role in the development of new antimicrobial agents (Krishnamurthy et al., 2011).

Antiproliferative Activity against Cancer Cell Lines
Derivatives of "3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one" have been evaluated for their antiproliferative effects against various human cancer cell lines. Research has identified compounds within this class that exhibit significant activity, suggesting their potential as anticancer agents. This is indicative of the broader applicability of these compounds in oncology research and therapy development (Mallesha et al., 2012).

Safety and Hazards

This compound is classified under GHS07 and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, and H320 . The precautionary statements are P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

properties

IUPAC Name

3-ethyl-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-8-7(2)12-10-9(14)5-4-6-13(10)11(8)15/h9,14H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOYCHPCXMAGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C(CCCN2C1=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

849903-79-3
Record name 3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849903793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-ETHYL-6,7,8,9-TETRAHYDRO-9-HYDROXY-2-METHYL-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37628E9Q25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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